
N'-(1-bromo-2-methylpropan-2-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-bromo-2-methylpropan-2-yl)methanimidamide is an organic compound characterized by the presence of a bromine atom attached to a methylpropane structure, with an imidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-bromo-2-methylpropan-2-yl)methanimidamide typically involves the reaction of 1-bromo-2-methylpropane with methanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N’-(1-bromo-2-methylpropan-2-yl)methanimidamide involves similar synthetic routes but with larger quantities of reactants and more robust equipment to handle the reaction conditions. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-bromo-2-methylpropan-2-yl)methanimidamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can yield different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying degrees of oxidation or reduction.
Applications De Recherche Scientifique
N’-(1-bromo-2-methylpropan-2-yl)methanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-(1-bromo-2-methylpropan-2-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors The bromine atom and the imidamide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: A related compound with similar structural features but lacking the imidamide group.
2-Methyl-1-propenyl bromide: Another similar compound with a different arrangement of the bromine and methyl groups.
Uniqueness
N’-(1-bromo-2-methylpropan-2-yl)methanimidamide is unique due to the presence of both the bromine atom and the imidamide group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
90304-10-2 |
|---|---|
Formule moléculaire |
C5H11BrN2 |
Poids moléculaire |
179.06 g/mol |
Nom IUPAC |
N'-(1-bromo-2-methylpropan-2-yl)methanimidamide |
InChI |
InChI=1S/C5H11BrN2/c1-5(2,3-6)8-4-7/h4H,3H2,1-2H3,(H2,7,8) |
Clé InChI |
CJSPMDYSGAWXRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)N=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


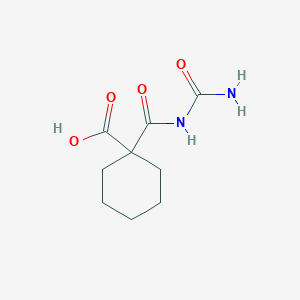

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)


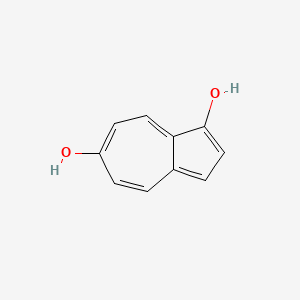
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
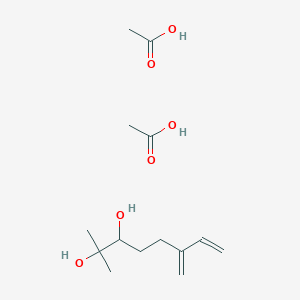

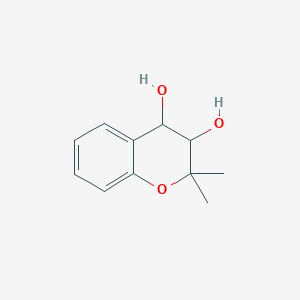
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
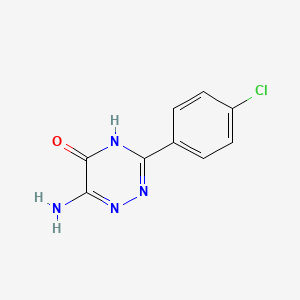
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)

